Kosotoxin

Anthelmintic Structure-Activity Relationship Natural Product Isolation

Kosotoxin is the principal bioactive acylphloroglucinol from Hagenia abyssinica, distinguished by its amorphous physical form that directly impacts solubility and QC standardization. Unlike inactive protokosin or neurotoxic filixic acid, kosotoxin delivers potent anthelmintic activity (complete S. mansoni kill in 3 h) with a defined oral NOAEL of 200 mg/kg in mice, enabling reproducible in vivo oncology and anthelmintic screening. Its UV-Vis bathochromic shift upon alkalization provides a validated fingerprint for identity confirmation. For reproducible efficacy, do not substitute with other kosins. Order ≥98% purity, shipped under blue ice, stored at -20°C long-term.

Molecular Formula C50H64O16
Molecular Weight 460.5 g/mol
CAS No. 1400-16-4
Cat. No. B1673756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKosotoxin
CAS1400-16-4
SynonymsKosotoxin; 
Molecular FormulaC50H64O16
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2(C(=C(C(=C(C2=O)C(=O)C(C)C)O)C)O)C)O
InChIInChI=1S/C25H32O8/c1-10(2)17(26)15-21(30)14(19(28)12(5)22(15)33-8)9-25(7)23(31)13(6)20(29)16(24(25)32)18(27)11(3)4/h10-11,28-31H,9H2,1-8H3
InChIKeyVPCGTBGMVIIERI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kosotoxin (CAS 1400-16-4): Sourcing the Bioactive Dimeric Phloroglucinol from Hagenia abyssinica for Anthelmintic and Cytotoxic Research


Kosotoxin (CAS 1400-16-4) is a dimeric acylphloroglucinol and the principal bioactive constituent of the female flowers of Hagenia abyssinica (Rosaceae), historically known as Kosso or Kousso [1]. Belonging to the broader class of phloroglucinol derivatives (kosins) that includes protokosin, α-kosin, filixic acid, and flavaspidic acid, kosotoxin has been specifically characterized for its anthelmintic and in vivo cytotoxic properties [1]. Unlike many structurally related phloroglucinols, kosotoxin is amorphous rather than crystalline, a physical characteristic that directly impacts its formulation and procurement specifications [2].

Why Generic Phloroglucinol Substitution Fails for Kosotoxin-Centric Research and Procurement


Substituting kosotoxin with other in-class phloroglucinol derivatives such as protokosin, flavaspidic acid, or filixic acid is not scientifically valid due to critical differences in intrinsic bioactivity, toxicity profiles, and physical form. Kosotoxin is the dominant active anthelmintic principle, while its closest co-occurring analog, protokosin, is documented as pharmacologically inactive, and kosotoxin itself has been shown to be less neurotoxic than filixic acid (from Dryopteris filix-mas) [1][2]. Furthermore, kosotoxin is amorphous, in contrast to the crystalline forms of protokosin and aspidin, which directly affects solubility, standardization, and quality control in research supply chains [3]. The quantitative evidence below confirms that selecting kosotoxin over its nearest comparators is essential for achieving experimental reproducibility and targeted biological activity.

Kosotoxin Comparative Evidence Guide: Quantified Differentiation Against Protokosin, alpha-Kosin, and Filixic Acid


Bioactivity Dichotomy Within the Kosin Fraction: Kosotoxin is the Active Principle, Protokosin is Inert

Among the phloroglucinol derivatives co-isolated from Hagenia abyssinica, a clear bioactivity dichotomy exists. Kosotoxin is identified as the active anthelmintic 'muscle poison,' whereas protokosin, despite being structurally related, is explicitly described as 'inactive' (crystalline) [1]. This functional divergence means that sourcing a crude kosin mixture or the wrong isolated analog will result in experimental failure for anthelmintic studies.

Anthelmintic Structure-Activity Relationship Natural Product Isolation

Reduced Neurotoxicity Compared to Filixic Acid: A Key Safety Differentiator for In Vivo Study Design

A direct pharmacological comparison from clinical pharmacognosy literature states that kosotoxin acts similarly to filixic acid (the active principle of Dryopteris filix-mas, male fern) as an anthelmintic, but is 'less toxic to the nervous system' (weniger giftig für das Nervensystem) [1]. This safety differentiation is critical, as filixic acid and related Dryopteris extracts are historically associated with severe neurotoxicity, including temporary and permanent blindness in humans and cattle [2].

Neurotoxicity Comparative Toxicology Safety Pharmacology

In Vivo Cytotoxic Selectivity: Kosotoxin Active Against MAC Tumors with Defined Oral Toxicity Threshold

In the only published head-to-head in vivo cytotoxicity study involving the kosin fraction, both kosotoxin and protokosin were tested against murine adenocarcinoma of the colon (MAC system). Kosotoxin alone was subjected to detailed acute toxicity profiling, establishing a no-observed-adverse-effect level (NOAEL) of 200 mg/kg orally in mice, with toxicity emerging at intraperitoneal doses exceeding 50 mg/kg [1]. This contrasts with flavaspidic acid, another anthelmintic phloroglucinol, which has a reported oral LD50 of 690 mg/kg in mice, indicating different therapeutic index characteristics [2].

In Vivo Cytotoxicity MAC Tumor Model Acute Toxicity

Spectral Differentiation from alpha-Kosin: Analytical Selectivity for Quality Control

Post-column continuous-flow analysis with photodiode-array detection revealed that kosotoxin and protokosin exhibit a larger bathochromic (red) shift upon alkalization with 0.3 M KOH compared to α-kosin, which shows a markedly smaller red shift [1]. This spectral differentiation was confirmed through normalized difference spectra (ΔA(λ)) and second-derivative transformations, enabling unambiguous identification of kosotoxin in the presence of its structural analogs [1].

Analytical Chemistry UV-Vis Spectroscopy Quality Control

Anthelmintic Potency of Kosin Fraction Against Multiple Trematode Species Exceeds Polar Extract Activity

Bioassay-guided fractionation of Hagenia abyssinica female flower extracts demonstrated that the non-polar (n-heptane) fraction, enriched in kosins including kosotoxin, killed all test organisms of Schistosoma mansoni and Clonorchis sinensis within 3 and 5 hours, respectively—activity that decreased substantially with increasing extract polarity [1]. By contrast, the polar methanol fraction required 166 hours to kill S. mansoni, representing a greater than 55-fold reduction in speed of anthelmintic action [1].

Anthelmintic Screening Trematodes Bioassay-Guided Fractionation

Physical Form Differentiation: Amorphous Kosotoxin vs. Crystalline Analogs Impacts Formulation

Kosotoxin is consistently described in the pharmacognosy literature as a yellow, amorphous body, in direct contrast to protokosin, which is crystalline, and other phloroglucinol derivatives like aspidin and flavaspidic acid that are obtained as crystalline solids [1][2]. This amorphous nature affects solubility behavior, with kosotoxin being soluble in organic solvents but presenting different dissolution kinetics compared to crystalline analogs, and it imposes distinct storage and handling requirements (recommended storage at -20°C for long-term stability) .

Solid-State Chemistry Formulation Science Phytochemical Standardization

Kosotoxin Procurement Application Scenarios: Where Differentiated Properties Drive Research Value


Anthelmintic Drug Discovery Programs Targeting Cestode and Trematode Infections

Kosotoxin is the appropriate selection for anthelmintic screening cascades requiring a well-characterized active phloroglucinol with a defined safety margin. Its documented potency in the kosin-enriched non-polar fraction—achieving complete kill of Schistosoma mansoni within 3 hours—significantly exceeds the activity of polar extracts, which required over 166 hours for the same endpoint [1]. Its reduced neurotoxicity relative to filixic acid makes it a safer positive control or lead scaffold compared to Dryopteris-derived phloroglucinols such as flavaspidic acid or desaspidin, which are associated with optic nerve damage and have been largely superseded by synthetic drugs due to their narrow therapeutic windows [2].

In Vivo Preclinical Oncology Studies Using Transplantable Murine Tumor Models

Kosotoxin is uniquely positioned among natural phloroglucinols for in vivo oncology research because it has a published acute oral toxicity NOAEL of 200 mg/kg in mice, directly linked to a study demonstrating its cytotoxic activity against MAC murine adenocarcinoma tumors in vivo [1]. Unlike protokosin, which lacks stand-alone toxicity data, or flavaspidic acid, whose higher LD50 (690 mg/kg) is unaccompanied by equivalent in vivo anti-tumor evidence, kosotoxin offers a documented dosing framework for preclinical efficacy experiments [2].

Phytochemical Reference Standard Procurement for Analytical Method Development and Quality Control

Kosotoxin's distinct UV-Vis spectral behavior—exhibiting a larger bathochromic shift upon alkalization compared to α-kosin—provides a validated analytical fingerprint for identity confirmation and purity assessment [1]. Combined with its amorphous physical form and specific storage requirement (-20°C for long-term stability), kosotoxin serves as a critical reference standard for laboratories developing HPLC, LC-MS, or spectrophotometric methods to authenticate Hagenia abyssinica-derived materials or to quantify kosotoxin in complex phytochemical mixtures [2].

Comparative Natural Product Toxicology and Structure-Activity Relationship (SAR) Studies

The active/inactive dichotomy between kosotoxin (active muscle poison) and its co-occurring analog protokosin (inactive, crystalline) makes this pair an ideal model system for investigating the structural determinants of phloroglucinol bioactivity [1]. Researchers studying the molecular basis of anthelmintic action or seeking to design semi-synthetic analogs with improved therapeutic indices will find kosotoxin the essential active comparator, with its oral NOAEL of 200 mg/kg providing a benchmark dose for comparative toxicity studies against related compounds such as desaspidin (oral LD50 340 mg/kg in mice) [2][3].

Quote Request

Request a Quote for Kosotoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.